Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-
Brand Name: Vulcanchem
CAS No.: 126921-42-4
VCID: VC17042199
InChI: InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2
SMILES:
Molecular Formula: C21H23N3
Molecular Weight: 317.4 g/mol

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-

CAS No.: 126921-42-4

Cat. No.: VC17042199

Molecular Formula: C21H23N3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- - 126921-42-4

Specification

CAS No. 126921-42-4
Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
IUPAC Name 4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline
Standard InChI InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2
Standard InChI Key XOMJYONWYHIHCM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4

Introduction

Structural Characteristics and Chemical Identity

Core Architecture

The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—substituted at the 4-position with an ethyl chain linked to a 4-phenylpiperazine group. The piperazine moiety introduces two nitrogen atoms within a six-membered ring, enhancing the molecule's solubility and capacity for hydrogen bonding. The IUPAC name, 4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline, reflects this substitution pattern (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H23N3\text{C}_{21}\text{H}_{23}\text{N}_3
Molecular Weight317.4 g/mol
SMILESC1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4
InChIKeyXOMJYONWYHIHCM-UHFFFAOYSA-N

Structural Analogues and Derivatives

Comparative analysis with related quinoline derivatives highlights distinct pharmacological profiles. For instance:

  • PK 8165 (2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline): A partial agonist of benzodiazepine receptors with anticonflict properties but no affinity for BZ1/BZ2 receptor subtypes .

  • 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline: Exhibits altered lipophilicity due to methyl substitution, influencing its pharmacokinetics .

  • 2-(4-Ethoxyphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]quinoline: A bulkier derivative with a molecular weight of 438.5 g/mol, demonstrating enhanced receptor affinity .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by the electron-rich quinoline ring and the basic piperazine group. It is susceptible to oxidation at the ethyl bridge and may undergo metabolic degradation via hepatic cytochrome P450 enzymes.

Biological Activities and Mechanisms of Action

Central Nervous System (CNS) Modulation

The compound interacts with benzodiazepine receptors as a partial agonist, distinguishing it from classical anxiolytics like diazepam. Studies on PK 8165, a structural analogue, reveal its ability to potentiate the effects of GABA (gamma-aminobutyric acid) without directly altering cerebellar cGMP levels . This suggests a modulatory role in anxiety and seizure disorders .

Anticancer Properties

The quinoline scaffold is known to intercalate DNA and inhibit topoisomerases. Molecular docking studies suggest that the piperazine-ethyl sidechain may enhance binding to kinase domains, making it a candidate for tyrosine kinase inhibitor development.

Pharmacokinetic and Toxicity Profiles

Metabolism and Excretion

Predicted metabolic pathways include:

  • N-dealkylation of the piperazine ring.

  • Hydroxylation of the quinoline core.
    These metabolites are likely excreted renally, though in vivo studies are needed for confirmation.

Toxicity Considerations

No acute toxicity data are available, but piperazine-containing compounds are generally associated with neurotoxicity at high doses. Structural analogues like PK 8165 show low cytotoxicity in preclinical models .

Applications in Medicinal Chemistry

Drug Design Innovations

The compound’s dual affinity for benzodiazepine receptors and kinase domains positions it as a multitarget ligand. This property is advantageous in treating complex disorders like Alzheimer’s disease, where both neurotransmitter imbalance and neuroinflammation play roles .

Future Research Directions

  • In Vivo Efficacy Studies: Validate anxiolytic and anticonvulsant activities in animal models.

  • Structure-Activity Relationship (SAR) Analysis: Optimize the ethyl-piperazine chain for enhanced receptor selectivity.

  • Nanoparticle Delivery Systems: Overcome bioavailability limitations using lipid-based carriers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator